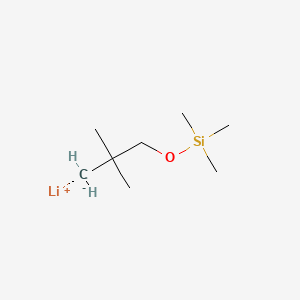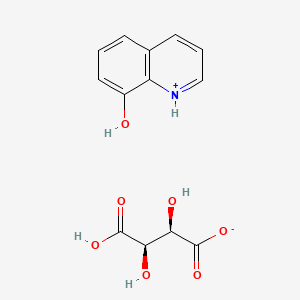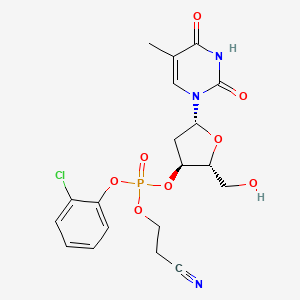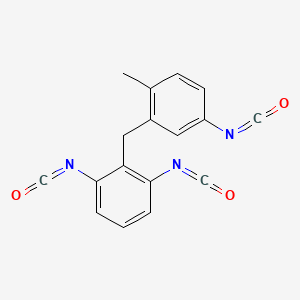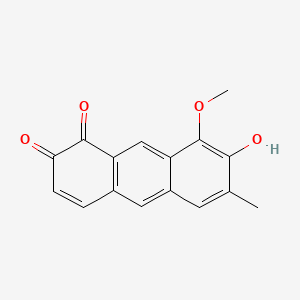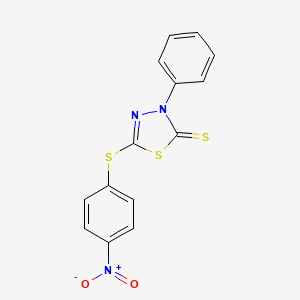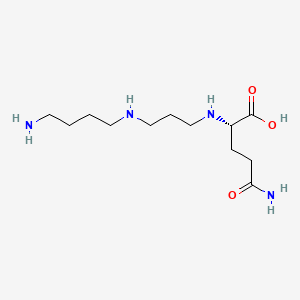
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a methyl group and two p-chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, bis(p-chlorophenyl) ester typically involves the reaction of methylphosphonic dichloride with p-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
CH3P(O)Cl2+2C6H4ClOH→CH3P(O)(OC6H4Cl)2+2HCl
This reaction is usually conducted in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: Yields phosphonic acid and p-chlorophenol.
Oxidation: Produces phosphonic acid derivatives.
Substitution: Results in the formation of substituted phosphonic esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, methyl-, bis(p-chlorophenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by mimicking the structure of phosphate groups, thereby interfering with the enzyme’s normal function. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the conditions of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar chemical properties but different applications.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: Shares structural similarities but differs in its ester groups and specific applications.
Uniqueness
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to mimic phosphate groups makes it particularly valuable in biological and medicinal research .
Eigenschaften
CAS-Nummer |
6395-59-1 |
|---|---|
Molekularformel |
C13H11Cl2O3P |
Molekulargewicht |
317.10 g/mol |
IUPAC-Name |
1-chloro-4-[(4-chlorophenoxy)-methylphosphoryl]oxybenzene |
InChI |
InChI=1S/C13H11Cl2O3P/c1-19(16,17-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
InChI-Schlüssel |
GGTUMCQOLITEHT-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)

